molecular formula C23H25N7O B560109 WEHI-345 analog CAS No. 1354825-62-9

WEHI-345 analog

Cat. No.: B560109
CAS No.: 1354825-62-9
M. Wt: 415.501
InChI Key: ZCZGSEXBXXYQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WEHI-345 analog is a derivative of WEHI-345, a potent and selective inhibitor of receptor-interacting protein kinase 2 (RIPK2). This compound is primarily used in scientific research to study the inhibition of RIPK2, which plays a crucial role in immune response and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WEHI-345 analog involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired analog. Typically, the synthesis involves:

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily synthesized for research purposes. The production process would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: WEHI-345 analog undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry Applications

WEHI-345 analog serves as a vital tool compound in biochemical research. Its primary function involves studying the inhibition of RIPK2, allowing researchers to explore its effects on various signaling pathways. By binding to the ATP-binding pocket of RIPK2, this compound alters the kinase's conformation, effectively inhibiting its activity and providing insights into the molecular mechanisms underlying kinase regulation .

Biological Applications

In biological research, this compound is instrumental for investigating the role of RIPK2 in immune responses and inflammation. This includes:

  • Inflammatory Diseases : The compound aids in understanding diseases such as inflammatory bowel disease and rheumatoid arthritis by elucidating the pathways involved in these conditions .
  • Cytokine Production : Studies have demonstrated that WEHI-345 can significantly reduce pro-inflammatory cytokine production by inhibiting RIPK2 activity, thereby modulating the immune response .

Medical Applications

The therapeutic potential of this compound is significant, particularly in treating inflammatory diseases and certain cancers. Its applications include:

  • Cancer Treatment : Research indicates that WEHI-345 can block tumor cell invasion in vitro and reduce metastatic burden in vivo . This suggests its potential utility as a therapeutic agent in oncology.
  • Inflammatory Disorders : The compound has been shown to effectively inhibit NOD-induced cytokine production, making it a candidate for developing treatments for inflammatory bowel diseases and other related conditions .

Industrial Applications

In drug discovery and development, this compound is utilized to identify new therapeutic agents targeting RIPK2. Its specificity and selectivity make it an attractive candidate for further development in pharmaceutical applications aimed at treating various diseases associated with dysregulated RIPK2 activity .

Case Study 1: Inhibition of Tumor Cell Invasion

A study demonstrated that this compound effectively blocked tumor cell invasion in vitro. The results indicated that treatment with this compound reduced the metastatic burden in vivo, showcasing its potential as a therapeutic agent against cancer .

Case Study 2: Modulation of Immune Responses

In experiments involving murine models, WEHI-345 was shown to significantly inhibit NOD1- and NOD2-dependent NF-kB activation. This inhibition correlated with reduced cytokine secretion, highlighting its role in modulating immune responses during inflammation .

Data Table: Summary of Key Findings

Application AreaKey Findings
ChemistryTool compound for studying RIPK2 inhibition; alters kinase conformation
BiologyReduces pro-inflammatory cytokines; impacts pathways related to inflammatory diseases
MedicineBlocks tumor cell invasion; potential therapeutic for inflammatory diseases and cancers
IndustryUtilized in drug discovery for identifying new RIPK2-targeting agents

Mechanism of Action

WEHI-345 analog exerts its effects by selectively inhibiting RIPK2 kinase activity. It binds to the ATP-binding pocket of RIPK2, preventing its activation and subsequent signaling through the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition delays RIPK2 ubiquitylation and reduces the production of pro-inflammatory cytokines, thereby modulating the immune response .

Comparison with Similar Compounds

Uniqueness: WEHI-345 analog is unique due to its high selectivity and potency in inhibiting RIPK2. This specificity makes it a valuable tool for studying RIPK2-related signaling pathways and developing targeted therapies for inflammatory diseases and cancers .

Biological Activity

WEHI-345 analog is a notable compound that functions as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2), a key player in various inflammatory and immune responses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and relevant case studies.

This compound acts primarily by binding to the ATP-binding pocket of RIPK2, preventing its activation. This inhibition disrupts downstream signaling pathways, notably the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Consequently, it reduces the production of pro-inflammatory cytokines and modulates immune responses, making it a potential therapeutic agent for diseases characterized by excessive inflammation.

Key Characteristics

  • Chemical Structure : this compound is an ATP analogue with a high specificity for RIPK2.
  • Binding Affinity : It exhibits a Kd value of 46 nM and an IC50 value of 0.13 μM against RIPK2, indicating potent inhibitory activity .
  • Selectivity : The compound shows negligible activity against other kinases such as RIPK1, RIPK4, and RIPK5 at concentrations exceeding 10 μM .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits NOD signaling pathways. The compound delays RIPK2 ubiquitylation and subsequent NF-κB activation in response to NOD stimulation. Notably, it has been shown to block MDP-induced cytokine production in monocyte-derived macrophages (BMDMs) without exhibiting cytotoxic effects at concentrations up to 1 μM .

Table 1: In Vitro Efficacy of this compound

Assay Concentration (μM) Effect
Cytokine Production Inhibition0.13Significant reduction in TNF-α and IL-6 levels
Autophosphorylation Inhibition1Reduced P-Ser176-RIPK2 levels
Cell Viability≤1No cytotoxicity observed

In Vivo Studies

In vivo experiments using mouse models have shown that this compound ameliorates conditions such as experimental autoimmune encephalomyelitis (EAE). The compound significantly reduces disease severity by inhibiting NOD signaling pathways and subsequent inflammatory responses. This effect is attributed to its ability to block the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in autoimmune models .

Case Study: Experimental Autoimmune Encephalomyelitis (EAE)

In a study involving EAE models:

  • Objective : To evaluate the therapeutic potential of this compound.
  • Findings : Mice treated with WEHI-345 exhibited reduced clinical symptoms and histological evidence of inflammation compared to untreated controls.
  • : The results suggest that targeting RIPK2 with WEHI-345 can mitigate autoimmune responses effectively.

Comparative Analysis with Other Inhibitors

This compound has been compared with other known RIPK2 inhibitors such as SB-203580 and Erlotinib. It demonstrates superior selectivity towards RIPK2 with minimal off-target effects on other kinases, making it a promising candidate for further clinical exploration.

Table 2: Comparison of RIPK2 Inhibitors

Inhibitor IC50 (μM) Selectivity for RIPK2 Cytotoxicity
This compound0.13HighNon-cytotoxic
SB-203580~0.5ModerateCytotoxic
Erlotinib~0.5LowCytotoxic

Properties

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-14-7-9-16(10-8-14)19-17-20(24)27-13-28-21(17)30(29-19)23(3,4)12-26-22(31)18-15(2)6-5-11-25-18/h5-11,13H,12H2,1-4H3,(H,26,31)(H2,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZGSEXBXXYQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=C(C=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WEHI-345 analog
Reactant of Route 2
Reactant of Route 2
WEHI-345 analog
Reactant of Route 3
Reactant of Route 3
WEHI-345 analog
Reactant of Route 4
Reactant of Route 4
WEHI-345 analog
Reactant of Route 5
Reactant of Route 5
WEHI-345 analog
Reactant of Route 6
Reactant of Route 6
WEHI-345 analog

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.